molecular formula C22H18FN3OS B2864134 (5-fluorobenzo[b]thiophen-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 2177449-96-4

(5-fluorobenzo[b]thiophen-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No. B2864134
M. Wt: 391.46
InChI Key: XLRLEFYVHFFWJR-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and stability.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity).


Scientific Research Applications

Synthesis and Structural Analysis

The compound has been synthesized and its structure characterized using various spectroscopic methods, including IR, NMR, and X-ray diffraction. Such compounds often crystallize in specific systems and conformations, which are stabilized by intermolecular hydrogen bonds, contributing to the molecule's stability. These characteristics are crucial in understanding the molecule's properties and potential applications (Prasad et al., 2018).

Antitumor Activity

Compounds structurally similar to (5-fluorobenzo[b]thiophen-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone have been evaluated for their antitumor activity. They show distinct inhibition on the proliferation of various cancer cell lines, indicating potential for cancer treatment research (Tang & Fu, 2018).

Antimicrobial Activity

Similar fluorine-containing compounds have been synthesized and evaluated for their antibacterial and antifungal activities. These studies are significant in developing new antimicrobial agents, especially in the context of increasing antibiotic resistance (Gadakh et al., 2010).

Potential in Neuropharmacology

Research on related compounds has demonstrated potential in neuropharmacology, particularly as antipsychotic agents. These studies focus on understanding the interactions of such compounds with brain receptors and their behavioral effects in animal models, which can be crucial for developing new psychiatric medications (Wise et al., 1987).

Applications in Organic Chemistry

The compound's derivatives have been used in various organic synthesis processes, such as nucleophilic aromatic substitution reactions. These reactions are fundamental in organic chemistry, contributing to the synthesis of various complex molecules (Novikov et al., 2005).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

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Please note that the availability of this information can vary depending on the compound and how extensively it has been studied. For a specific compound, it’s always best to consult the primary literature or authoritative databases. If you have access to a university library, they can often provide access to these resources. If not, there are also many open-access journals and databases available online.


properties

IUPAC Name

(5-fluoro-1-benzothiophen-2-yl)-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3OS/c1-25-11-16(10-24-25)19-13-26(12-14-4-2-3-5-18(14)19)22(27)21-9-15-8-17(23)6-7-20(15)28-21/h2-11,19H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRLEFYVHFFWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC5=C(S4)C=CC(=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-fluorobenzo[b]thiophen-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

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